1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound characterized by its unique pyrazinone core, which includes a methyl group and a phenoxy substituent. This compound is identified by the chemical formula and has the CAS number 2548977-46-2. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and organic synthesis.
1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one is classified under heterocyclic compounds, specifically within the category of pyrazinones. Pyrazinones are known for their diverse biological activities, including antimicrobial and anticancer properties, making them valuable in pharmaceutical research .
The synthesis of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one typically involves a multi-step process. A common synthetic route includes:
The reaction conditions generally require heating the mixture under reflux to facilitate the cyclization process. Optimization of parameters such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity during synthesis. In industrial settings, continuous flow reactors may be employed to enhance scalability and efficiency .
The molecular structure of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one features:
The compound's molecular weight is approximately 188.23 g/mol, with a melting point that can vary based on purity and synthesis method. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure .
1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions:
Reagents employed in these reactions include:
The mechanism of action for 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one involves interactions with specific molecular targets. Research indicates that it may modulate enzyme activity or receptor binding, which could lead to biological effects such as inhibition of cancer cell proliferation. Ongoing studies aim to elucidate the exact pathways involved in its pharmacological actions .
Key physical properties include:
Chemical properties include:
1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one has several scientific applications:
The synthesis of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one derivatives relies on sequential functionalization of phenoxyacetic acid scaffolds. A validated pathway begins with O-alkylation of 4-hydroxybenzaldehyde with propargyl bromide, yielding 4-(prop-2-yn-1-yloxy)benzaldehyde (6a–b). Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azidoacetamide intermediates generates 1,2,3-triazole-linked phenoxy methyl acetamides (10a–o). Finally, condensation with indole-2-carbohydrazide furnishes target hybrids (11a–o) [1]. Critical parameters include:
Table 1: Optimization of Key Synthetic Steps
Step | Reagents/Conditions | Yield Range | Critical Parameters |
---|---|---|---|
O-Alkylation | K₂CO₃, DMF, rt, 12h | 92–95% | Anhydrous DMF, stoichiometric K₂CO₃ |
CuAAC Cyclization | CuSO₄/Na-ascorbate, t-BuOH:H₂O | 82–88% | Nitrogen atmosphere, 24h stirring |
Hydrazone Condensation | Ethanol, acetic acid, Δ, 8h | 70–85% | Catalytic AcOH (5 mol%) |
The terminal step involves acid-catalyzed hydrazone coupling between 1,2,3-triazole aldehydes (10a–o) and indole-2-carbohydrazide. Acetic acid (5 mol%) in ethanol at 60°C drives imine (C=N) bond formation, with yields highly dependent on electronic effects:
While hydrazone linkages favor E-isomers, adjacent chiral centers in dihydropyrazinone derivatives enable cis/trans diastereomerism. Key findings include:
Table 2: Stereochemical Outcomes in Dihydropyrazinone Synthesis
Substituent (R) | Dominant Isomer | Ratio (cis:trans) | Energy Difference (kcal/mol) |
---|---|---|---|
4-OMe | trans | 5:95 | 3.8 |
2-Cl | cis | 78:22 | 1.2 |
4-NO₂ | trans | 8:92 | 4.1 |
Structural modifications between phenoxy and dihydropyrazinone units profoundly impact bioactivity:
Table 3: Bioactivity of Dihydropyrazinones with Variable Linkers
Linker Type | Example Compound | α-Glucosidase IC₅₀ (µM) | Binding Energy (kcal/mol) |
---|---|---|---|
Triazole | 11d | 6.31 ± 0.03 | −9.8 |
Ethylene glycol | 11f | 9.53 ± 0.12 | −8.3 |
Oxazolopyrimidine* | B23 [4] | 5.20* | −10.4* |
*Data from structurally analogous systems
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1